3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Description
This compound belongs to the imidazolidinone class, characterized by a central five-membered ring with sulfur and nitrogen heteroatoms. Its structure includes a 1,3-dimethylpyrazole substituent at position 3 and a 4-methoxyphenylmethylidene group at position 3.
Properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-14(9-19(2)18-10)20-15(21)13(17-16(20)23)8-11-4-6-12(22-3)7-5-11/h4-9H,1-3H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNBGEWDDFNQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N2C(=O)C(=CC3=CC=C(C=C3)OC)NC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazolidinone Core
The target compound’s structural analogs differ primarily in substituents on the imidazolidinone ring or the methylidene group. Key examples include:
Table 1: Substituent Variations and Molecular Properties
Key Observations:
- Electron-Withdrawing vs. The difluoromethoxy group () combines lipophilicity and metabolic stability, a contrast to the dimethylpyrazole’s planar aromaticity.
Methoxy Positional Isomerism :
Methylidene Group Modifications :
Table 2: Functional Group Impact on Properties
- Synthetic Accessibility :
- The target compound’s dimethylpyrazole group may require multi-step synthesis compared to simpler aryl substituents (e.g., chlorophenyl in ).
Biological Activity
The compound 3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a novel heterocyclic compound that has garnered attention for its biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrazole ring, a methoxyphenyl group, and a sulfanylideneimidazolidinone moiety. The molecular formula is , with a molecular weight of approximately 288.37 g/mol. Its unique structural features contribute to its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to 3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exhibit significant anticancer properties. In studies involving various cancer cell lines, including colon cancer (HCT116 and HT29) and oral squamous cell carcinoma, these compounds demonstrated potent cytotoxicity with IC50 values often below 4 µM .
Case Study: Cytotoxicity Assessment
In one study, several derivatives were assessed for their cytotoxic effects on human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2a | HCT116 | 0.76 |
| 2b | HT29 | 0.83 |
| 3e | Ca9-22 | 2.7 |
These findings suggest that the compound can induce apoptosis in cancer cells, characterized by caspase activation and mitochondrial membrane potential depolarization .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes crucial for cancer cell proliferation.
- Receptor Interaction : It binds to various receptors involved in signaling pathways that regulate cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Induction : It increases ROS levels in cells, leading to oxidative stress and subsequent cell death .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Pharmacokinetics and Toxicology
An evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds suggests favorable profiles with no significant violations of pharmacokinetic parameters. This enhances their potential for therapeutic applications .
Selectivity Index (SI)
The selectivity index is a crucial parameter in evaluating the safety and efficacy of anticancer agents. Compounds exhibiting high SI values indicate preferential toxicity towards cancer cells over normal cells, which is desirable in drug development.
| Compound | SI Value |
|---|---|
| 2a | 2440 |
| 2b | 21.044 |
These values highlight the potential for developing targeted therapies with reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
